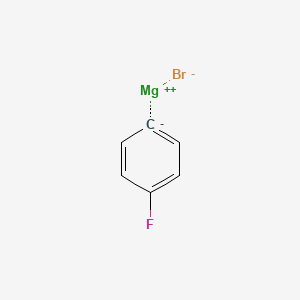

4-Fluorophenylmagnesium bromide

Beschreibung

Eigenschaften

IUPAC Name |

magnesium;fluorobenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKADVNLTRCLOW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=[C-]1)F.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074590 | |

| Record name | Magnesium, bromo(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352-13-6 | |

| Record name | 4-Fluorophenylmagnesium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bromo(4-fluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, bromo(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bromo(4-fluorophenyl)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Advent of a Key Reagent: Unraveling the Discovery and History of 4-Fluorophenylmagnesium Bromide

For Immediate Release

In the landscape of modern synthetic chemistry, Grignard reagents stand as a cornerstone, facilitating the formation of carbon-carbon bonds with remarkable efficiency. Among these, 4-Fluorophenylmagnesium bromide has emerged as a particularly valuable tool in the synthesis of a wide array of pharmaceuticals and advanced materials. This in-depth technical guide delves into the discovery and historical development of this pivotal organometallic compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins and early characterization.

From General Principle to Specific Application: The Genesis of a Fluorinated Grignard Reagent

The story of this compound is intrinsically linked to the broader history of organomagnesium halides, first unveiled to the scientific community by François Auguste Victor Grignard in 1900.[1][2] His groundbreaking work, which earned him the Nobel Prize in Chemistry in 1912, demonstrated the reaction of organic halides with magnesium metal to form what would become known as Grignard reagents. This discovery revolutionized organic synthesis, offering a powerful new method for creating complex molecules.

While the initial decades of Grignard chemistry focused on alkyl and non-fluorinated aryl derivatives, the mid-20th century saw a growing interest in the incorporation of fluorine into organic molecules, driven by the unique properties it imparts, such as enhanced metabolic stability and altered electronic characteristics. However, the synthesis of Grignard reagents from aryl fluorides was initially met with challenges due to the high strength of the carbon-fluorine bond.

A pivotal moment in the history of fluorinated Grignard reagents arrived in 1966 with the work of E. C. Ashby and R. Reed. Their publication, "A Method for the Preparation of Grignard Compounds in Hydrocarbon Solution," published in The Journal of Organic Chemistry, detailed a novel approach to synthesizing these challenging compounds. While their work encompassed a broader range of Grignard reagents, it laid the essential groundwork for the reliable preparation of reagents like this compound.[3][4][5]

Prior to this, the direct reaction of aryl fluorides with magnesium was often sluggish and gave low yields. Early explorations into fluoro-Grignard reagents were fraught with difficulties, with some reports even cautioning about their potentially explosive nature under certain conditions.[6] The work of pioneers in organometallic chemistry, such as Henry Gilman, extensively expanded the scope and understanding of Grignard reagents in the preceding decades, creating the intellectual framework upon which later discoveries were built.[7]

Early Synthetic Protocols and Characterization

The early methodologies for the synthesis of this compound, following the principles outlined by researchers like Ashby and Reed, involved the reaction of 4-bromofluorobenzene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The use of the more reactive bromine atom ortho to the fluorine atom facilitated the insertion of magnesium.

Key Experimental Details from Early Syntheses

While the specific quantitative data from the initial unpublished discoveries can be elusive, a general protocol can be reconstructed based on the established principles of the time.

| Parameter | Typical Conditions |

| Starting Material | 4-Bromofluorobenzene |

| Magnesium | Magnesium turnings (activated) |

| Solvent | Anhydrous diethyl ether or THF |

| Initiation | A small crystal of iodine or a few drops of 1,2-dibromoethane |

| Reaction Conditions | Gentle reflux |

| Observation | Disappearance of magnesium and formation of a grayish-brown solution |

The successful formation of the Grignard reagent was often confirmed by titration methods, such as the one developed by Gilman, to determine the concentration of the active organometallic species. Early characterization would have also involved derivatization reactions, for example, reacting the Grignard reagent with carbon dioxide to form 4-fluorobenzoic acid, whose melting point and other physical properties could be compared with known values.

The Logical Pathway to Synthesis

The preparation of this compound follows a well-established logical workflow for Grignard reagent synthesis. The key steps are outlined in the diagram below.

Significance and Evolution

The reliable synthesis of this compound opened the door to a new realm of possibilities in organic synthesis. The introduction of the 4-fluorophenyl moiety became significantly more straightforward, enabling medicinal chemists to systematically explore the effects of fluorine substitution in drug candidates. This has had a profound impact on the development of pharmaceuticals, where the unique properties of fluorine are often exploited to enhance efficacy and pharmacokinetic profiles.

Since its initial discovery, the methods for preparing and utilizing this compound have been refined. The development of "turbo" Grignard reagents, involving the addition of lithium chloride, has further enhanced their reactivity and solubility.[8] Moreover, a deeper understanding of the Schlenk equilibrium, which describes the equilibrium between the Grignard reagent (RMgX) and its corresponding diorganomagnesium (R2Mg) and magnesium dihalide (MgX2) species, has led to more controlled and predictable reactions.

The journey of this compound from a challenging synthetic target to a readily available and widely used reagent is a testament to the continuous innovation in the field of organometallic chemistry. Its history underscores the importance of foundational discoveries and the subsequent incremental advancements that empower scientists to create the molecules that shape our world.

References

- 1. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. ias.ac.in [ias.ac.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. zenodo.org [zenodo.org]

- 5. A Method for the Preparation of Grignard Compounds in Hydrocarbon Solution | Scilit [scilit.com]

- 6. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. Organometallic Reagents: Grignard, Gilman and Organocopper - Organic Chemistry PDF Download [edurev.in]

physical and chemical properties of 4-Fluorophenylmagnesium bromide

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-fluorophenylmagnesium bromide, a vital Grignard reagent in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of its chemical behavior.

Core Physical and Chemical Properties

This compound is an organomagnesium compound that is highly reactive and sensitive to moisture and air.[1] It is typically not isolated as a pure solid and is commercially available as a solution in solvents like tetrahydrofuran (B95107) (THF) or diethyl ether.[1][2] The properties of these solutions are often what is reported in safety and technical data sheets.

Physical Properties

The physical characteristics of this compound, often in solution, are summarized in the table below. It is important to note that these properties can vary depending on the solvent and concentration.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrFMg | [3][4] |

| Molecular Weight | 199.30 g/mol | [3][4][5] |

| Appearance | Clear yellow to red-brown solution; may develop turbidity or precipitate. | [6][7] |

| Melting Point | 5 °C | [3][7] |

| Boiling Point | 66 °C (of THF solution) | [3][7] |

| Density | 1.043 g/mL at 25 °C (for 2.0 M solution in diethyl ether) 1.021 g/mL at 25 °C (for 1.0 M solution in THF) | [3][8] |

| Flash Point | -40 °F (-40 °C) | [3][7] |

| Solubility | Reacts violently with water. Soluble in ethereal solvents. | [3] |

Chemical Properties and Stability

This compound exhibits the characteristic reactivity of a Grignard reagent, acting as a strong nucleophile and base. Its stability and chemical behavior are critical considerations for its handling and use in synthesis.

| Property | Description | Source(s) |

| Stability | Air and moisture sensitive.[1] May form explosive peroxides upon prolonged storage, particularly in ethereal solutions.[1][2] Light sensitive.[1] Shelf life is typically around 12 months under an inert atmosphere.[2] | |

| Reactivity | Reacts violently with water, releasing flammable gases.[2] Incompatible with acids, bases, and alcohols.[1] As a strong nucleophile, it reacts with a wide range of electrophiles.[9] | |

| Schlenk Equilibrium | In solution, Grignard reagents exist in a complex equilibrium between the monomeric (RMgX) and dimeric forms, as well as the corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. |

Synthesis and Experimental Protocols

The primary method for the preparation of this compound is the reaction of 1-bromo-4-fluorobenzene (B142099) with magnesium metal in an anhydrous ethereal solvent.

Synthesis of this compound

Reaction: C₆H₄BrF + Mg → C₆H₄BrFMg

Experimental Protocol:

-

Materials: Magnesium turnings, 1-bromo-4-fluorobenzene, anhydrous diethyl ether, argon or nitrogen atmosphere.[10]

-

Procedure:

-

Magnesium turnings (1.08 g, 44.35 mmol) are flame-dried under a stream of inert gas (argon) in a suitable reaction flask.[10]

-

Anhydrous diethyl ether (40 mL) is added to the magnesium.[10]

-

With vigorous stirring, a solution of 1-bromo-4-fluorobenzene (40.3 mmol) in anhydrous ether is added dropwise.[10]

-

The reaction can be initiated using an ultrasound bath. The addition rate of the halide is controlled to maintain a gentle reflux.[10]

-

After the addition is complete, the reaction mixture is stirred at room temperature for 20 minutes, followed by heating to reflux for a short period, and then cooled to room temperature.[10]

-

This typically yields a golden-orange transparent solution of the Grignard reagent.[10]

-

Chemical Reactivity and Applications

This compound is a versatile reagent for introducing the 4-fluorophenyl group into various molecules.[11] Its reactivity is dominated by its nucleophilic character.

General Reactivity as a Grignard Reagent

As a potent nucleophile, it readily participates in addition reactions with carbonyl compounds (aldehydes, ketones, esters) to form alcohols, and with nitriles to form ketones after hydrolysis. It also undergoes substitution reactions with various electrophiles.[9]

Cross-Coupling Reactions

A significant application of this compound is in transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. It can be coupled with aryl halides or sulfonates in the presence of iron, nickel, or palladium catalysts to synthesize biaryl compounds.[12][13][14] For instance, it has been used in iron-catalyzed cross-coupling reactions with aryl chlorides.[15]

Applications in Pharmaceutical Synthesis

This Grignard reagent serves as a key intermediate in the synthesis of several pharmaceutical compounds, including:

Visualizing Chemical Processes

The following diagrams illustrate the fundamental chemical principles and workflows associated with this compound.

Caption: The Schlenk equilibrium for a Grignard reagent in solution.

Caption: Synthesis of this compound.

Caption: General reaction of this compound with a carbonyl compound.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols for handling and storage.

-

Hazards: Highly flammable liquid and vapor.[1][2] In contact with water, it releases flammable gas.[2] Causes severe skin burns and eye damage.[1][2] May cause respiratory irritation.[2] Suspected of causing cancer.[2]

-

Handling: Must be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated area, such as a chemical fume hood.[1][2] Personal protective equipment, including flame-retardant lab coats, safety goggles, and appropriate gloves, must be worn.[1][2] All equipment must be thoroughly dried before use to prevent reaction with moisture.[10]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2] Keep containers tightly closed under an inert atmosphere.[1][2] It is recommended to store in a flammables and corrosives area.[1] Containers should be dated upon opening and periodically tested for the presence of peroxides.[1][2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[2] Do not dispose of in drains.[4]

This guide provides a foundational understanding of this compound. For specific applications, further consultation of peer-reviewed literature and safety data sheets is strongly recommended.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | CAS#:352-13-6 | Chemsrc [chemsrc.com]

- 4. capotchem.cn [capotchem.cn]

- 5. indiamart.com [indiamart.com]

- 6. 377371000 [thermofisher.com]

- 7. materials.alfachemic.com [materials.alfachemic.com]

- 8. This compound 1.0M tetrahydrofuran 352-13-6 [sigmaaldrich.com]

- 9. (4-(Trifluoromethyl)phenyl)magnesium bromide | 402-51-7 | Benchchem [benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. This compound | 352-13-6 [chemicalbook.com]

- 12. orbit.dtu.dk [orbit.dtu.dk]

- 13. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]

- 14. Cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. scientificlabs.com [scientificlabs.com]

4-Fluorophenylmagnesium bromide CAS number 352-13-6

An In-depth Technical Guide to 4-Fluorophenylmagnesium Bromide (CAS: 352-13-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a crucial Grignard reagent in organic synthesis. It covers its chemical and physical properties, synthesis, reaction mechanisms, applications in drug development, and detailed experimental protocols and safety information.

Chemical and Physical Properties

This compound is an organometallic compound widely used to introduce the 4-fluorophenyl group into molecules.[1] It is typically sold as a solution in solvents like diethyl ether or tetrahydrofuran (B95107) (THF).[2][3] The presence of the fluorine atom on the phenyl ring modifies the reactivity of the Grignard reagent.[2] It is highly reactive, especially with water and other protic solvents.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 352-13-6[4] |

| Molecular Formula | C₆H₄BrFMg[2] |

| Molecular Weight | 199.30 g/mol |

| Appearance | Colorless to light yellow or red-brown solution[2][3] |

| Boiling Point | ~66 °C (for THF solution)[3] |

| Melting Point | ~5 °C[3] |

| Density (1.0 M in THF) | 1.021 g/mL at 25 °C[5] |

| Density (2.0 M in Diethyl Ether) | 1.043 g/mL at 25 °C[3] |

| Flash Point | -40 °F (-40 °C) |

| Solubility | Reacts violently with water[1][6] |

Synthesis

The synthesis of this compound follows the general procedure for preparing Grignard reagents, which involves the reaction of an organohalide with magnesium metal in an anhydrous ether solvent.[7]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a literature procedure for the synthesis of the title compound.[8]

Materials:

-

Magnesium turnings (1.08 g, 44.35 mmol)

-

1-Bromo-4-fluorobenzene (B142099) (40.3 mmol)

-

Anhydrous diethyl ether (40 mL)

-

Iodine crystal (optional, as an initiator)

-

Flame-dried reaction flask with a reflux condenser and an addition funnel, under an inert atmosphere (Argon or Nitrogen).

Procedure:

-

Flame-dry the magnesium turnings in the reaction flask under an inert atmosphere and allow to cool.

-

Add 40 mL of anhydrous diethyl ether to the flask containing the magnesium turnings.

-

Add the 1-bromo-4-fluorobenzene dropwise to the vigorously stirred suspension of magnesium in ether.

-

If the reaction does not initiate, sonication or the addition of a small iodine crystal can be used.

-

Once initiated, the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 20 minutes.

-

The mixture can then be heated to reflux for a short period to ensure complete reaction, followed by cooling to room temperature.[8]

-

The resulting golden-orange transparent solution of this compound is ready for use.[8]

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reactions and Mechanism

As a Grignard reagent, this compound acts as a strong nucleophile and a strong base. The carbon atom bonded to the magnesium has a significant carbanionic character, making it highly reactive towards electrophiles.[9] In solution, Grignard reagents can exist in a complex equilibrium known as the Schlenk equilibrium, involving the organomagnesium halide and the diorganomagnesium species.[7]

A primary application is its reaction with carbonyl compounds, such as aldehydes and ketones, to form alcohols.[9]

Visualization of General Reaction Mechanism

Caption: Mechanism of this compound reacting with a ketone.

Applications in Research and Drug Development

This compound is a valuable reagent in the synthesis of numerous pharmaceutical compounds and other commercially important chemicals.

-

Paroxetine Synthesis : It serves as a key intermediate in the production of paroxetine, an antidepressant.[1][3]

-

Aprepitant Synthesis : This Grignard reagent is also used in the synthesis of aprepitant, an antiemetic drug.[5][10]

-

Androgen Receptor Antagonists : It is employed in the formation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives, which have applications as androgen receptor antagonists.[1][3]

-

Vanoxerine Synthesis : In the synthesis of Vanoxerine, a dopamine (B1211576) reuptake inhibitor, two equivalents of this compound react with ethyl formate (B1220265) to produce bis(4-fluorophenyl)methanol (B1266172).[11]

-

Cross-Coupling Reactions : It is utilized in cross-coupling reactions with thiols to form arylsulfides.[3][5]

Visualization of Applications

Caption: Key applications of this compound in synthesis.

Experimental Protocols

Protocol: Synthesis of bis(4-fluorophenyl)methanol via Grignard Reaction

This reaction is a key step in the synthesis of Vanoxerine.[11]

Materials:

-

This compound solution (e.g., 1.0 M in THF)

-

Ethyl formate

-

Anhydrous THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Reaction flask under an inert atmosphere.

Procedure:

-

To a cooled (0 °C) and stirred solution of ethyl formate in anhydrous THF, slowly add two equivalents of the this compound solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using a suitable technique (e.g., TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude bis(4-fluorophenyl)methanol.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[2][12] It is extremely flammable and reacts violently with water.[12][13] The reagent and its solutions may also form explosive peroxides upon storage.[14]

Table 2: Safety Information

| Category | Information |

| Signal Word | Danger[5] |

| Hazard Statements | H225: Highly flammable liquid and vapor.[5] H302: Harmful if swallowed.[5] H314: Causes severe skin burns and eye damage.[5] H335: May cause respiratory irritation.[5] H336: May cause drowsiness or dizziness. H351: Suspected of causing cancer.[5] EUH014: Reacts violently with water. EUH019: May form explosive peroxides. |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[12] P280: Wear protective gloves/protective clothing/eye protection/face protection.[12] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[13] P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[12] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, flame-retardant lab coat, and work in a well-ventilated fume hood.[5] |

| Handling | Must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition from moisture and air.[2] Use spark-proof tools and explosion-proof equipment.[14] |

| Storage | Store in a cool, dry, well-ventilated area away from ignition sources and water.[15] Containers should be kept tightly closed under an inert atmosphere. |

References

- 1. This compound | 352-13-6 [chemicalbook.com]

- 2. CAS 352-13-6: this compound | CymitQuimica [cymitquimica.com]

- 3. materials.alfachemic.com [materials.alfachemic.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound 1.0M tetrahydrofuran 352-13-6 [sigmaaldrich.com]

- 6. This compound | CAS#:352-13-6 | Chemsrc [chemsrc.com]

- 7. This compound | 352-13-6 | TCI AMERICA [tcichemicals.com]

- 8. prepchem.com [prepchem.com]

- 9. leah4sci.com [leah4sci.com]

- 10. scientificlabs.com [scientificlabs.com]

- 11. Vanoxerine - Wikipedia [en.wikipedia.org]

- 12. fishersci.es [fishersci.es]

- 13. calpaclab.com [calpaclab.com]

- 14. fishersci.com [fishersci.com]

- 15. home.miracosta.edu [home.miracosta.edu]

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Fluorophenylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of 4-Fluorophenylmagnesium bromide, a crucial Grignard reagent in organic synthesis. While a definitive crystal structure for this specific compound is not publicly available, this document elucidates its structural characteristics through analysis of closely related analogues, spectroscopic studies, and computational predictions. The complex solution-state behavior, dominated by the Schlenk equilibrium and solvent coordination, is also explored in detail.

Molecular Structure and Bonding

This compound (C₆H₄BrFMg) is an organometallic compound where a magnesium atom is inserted into the carbon-bromine bond of 4-bromofluorobenzene.[1][2] The carbon-magnesium bond is highly polar, with the carbon atom carrying a partial negative charge, making it a potent nucleophile.[3][4] This nucleophilicity is the cornerstone of its utility in forming new carbon-carbon bonds.[5]

In the solid state and in solution, the structure of Grignard reagents is more complex than the simple monomeric formula "RMgX" suggests. The magnesium center typically achieves a tetrahedral coordination geometry by coordinating with solvent molecules, most commonly ethers like diethyl ether or tetrahydrofuran (B95107) (THF).[5][6]

While a crystal structure for this compound is not available, the structure of the closely related phenylmagnesium bromide dietherate (C₆H₅MgBr(O(C₂H₅)₂)₂) has been determined by X-ray crystallography.[6][7] This analogue provides the most reliable quantitative data for understanding the bonding in this compound.

Table 1: Crystallographic Data for Phenylmagnesium Bromide Dietherate [6][7]

| Parameter | Bond Length (Å) | Bond Angle (°) |

| Mg–C | 2.20 | - |

| Mg–Br | 2.44 | - |

| Mg–O (ether 1) | 2.01 | - |

| Mg–O (ether 2) | 2.06 | - |

| C–Mg–Br | ~108.5 (calculated) | |

| O–Mg–O | ~95.8 (calculated) |

Note: Bond angles are approximate and calculated based on a tetrahedral geometry, the actual values can vary.

The fluorine substituent on the phenyl ring in this compound is expected to have a subtle influence on the bond lengths and angles compared to phenylmagnesium bromide, primarily through inductive effects.

In solution, Grignard reagents exist in a dynamic equilibrium, known as the Schlenk equilibrium, between the monomeric organomagnesium halide (RMgX) and its corresponding diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species.

The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halogen (X), the solvent, and the concentration. For aryl Grignard reagents in ethereal solvents, the equilibrium generally favors the mixed organomagnesium halide species.

Caption: The Schlenk equilibrium for a Grignard reagent.

Ethereal solvents such as diethyl ether and THF are crucial for the formation and stability of Grignard reagents.[8] They act as Lewis bases, coordinating to the magnesium center and stabilizing the organometallic species.[6] This coordination is essential to prevent the aggregation of the Grignard reagent, which can lead to precipitation and reduced reactivity. In solution, this compound likely exists as a solvated monomer, dimer, or higher oligomer, depending on the concentration and solvent.[9]

Caption: A representation of a solvated monomer of this compound.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for characterizing Grignard reagents in solution. ¹H, ¹³C, and ¹⁹F NMR can provide valuable information about the structure and purity of this compound.[10]

Table 2: Expected NMR Spectroscopic Data for this compound in THF

| Nucleus | Chemical Shift (δ, ppm) | Coupling | Notes |

| ¹H | 7.0 - 8.0 | ¹H-¹H, ¹H-¹⁹F | The aromatic protons will appear as multiplets due to coupling with each other and with the fluorine atom. |

| ¹³C | 115 - 170 | ¹³C-¹⁹F | The carbon atoms of the phenyl ring will show coupling to the fluorine atom, resulting in doublets. The ipso-carbon attached to magnesium is expected to be significantly deshielded. |

| ¹⁹F | -100 to -120 | ¹⁹F-¹H | A single resonance is expected, which will be split by the ortho-protons. The chemical shift is sensitive to the solvent and the position of the Schlenk equilibrium.[10] |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Experimental Protocols

The synthesis of Grignard reagents requires strictly anhydrous and anaerobic conditions to prevent decomposition.[11][12]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an activator)

-

Schlenk flask and other appropriate glassware

Procedure: [13]

-

All glassware is thoroughly flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).

-

Magnesium turnings (1.2 equivalents) are placed in the Schlenk flask.

-

A small crystal of iodine is added to activate the magnesium surface.

-

A solution of 1-bromo-4-fluorobenzene (1.0 equivalent) in the anhydrous solvent is prepared.

-

A small portion of the halide solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by a color change and gentle refluxing. Sonication can be used to facilitate initiation.

-

Once the reaction has started, the remaining halide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure complete reaction.

-

The resulting Grignard solution is typically a grayish or brownish, slightly cloudy solution.

References

- 1. theadl.com [theadl.com]

- 2. organic chemistry - Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Grignard Reagents [chemed.chem.purdue.edu]

- 5. Grignard reagent - Wikipedia [en.wikipedia.org]

- 6. webqc.org [webqc.org]

- 7. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 8. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. rsc.org [rsc.org]

- 13. prepchem.com [prepchem.com]

In-Depth Technical Guide: 19F NMR Spectroscopy of 4-Fluorophenylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Predicted 19F NMR Parameters

The 19F NMR spectrum of 4-Fluorophenylmagnesium bromide is expected to be influenced by its chemical environment, including the solvent and the position of the Schlenk equilibrium. The following table summarizes the anticipated 19F NMR data. It is crucial to note that these are estimated values and actual experimental results may vary.

| Parameter | Predicted Value/Range | Notes |

| Chemical Shift (δ) | -110 to -125 ppm | Referenced to CFCl₃. The chemical shift is sensitive to the solvent (e.g., THF, Diethyl Ether) and the equilibrium between the monomer, dimer, and Schlenk equilibrium species. The formation of the C-Mg bond will induce a downfield shift compared to 4-fluorobromobenzene. |

| Coupling Constants (J) | ||

| Ortho ¹H (³JHF) | 7 - 10 Hz | Coupling to the two ortho protons on the phenyl ring. |

| Meta ¹H (⁴JHF) | 4 - 7 Hz | Coupling to the two meta protons on the phenyl ring. |

| Relaxation Times | ||

| Spin-Lattice (T₁) | 1 - 5 s | These are typical values for small molecules. The presence of paramagnetic impurities (e.g., from magnesium metal) can significantly shorten relaxation times.[1] |

| Spin-Spin (T₂) | 0.5 - 2 s | Can be affected by chemical exchange processes, such as the Schlenk equilibrium. |

Experimental Protocols

The acquisition of high-quality 19F NMR spectra of Grignard reagents requires meticulous experimental technique due to their sensitivity to air and moisture.

1. Sample Preparation (Under Inert Atmosphere)

-

Materials:

-

Anhydrous NMR solvent (e.g., THF-d₈, Benzene-d₆). Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone).

-

This compound solution (typically in THF or diethyl ether).

-

Anhydrous internal standard (optional, e.g., trifluorotoluene, hexafluorobenzene). Note that the reactivity of the standard with the Grignard reagent must be considered.

-

NMR tube with a J. Young valve or a sealed NMR tube.

-

-

Procedure:

-

All glassware, including the NMR tube and syringes, must be rigorously dried in an oven (e.g., at 120°C overnight) and allowed to cool under a stream of dry nitrogen or argon.

-

In a glovebox or under a positive pressure of inert gas, draw a known volume of the this compound solution into a gas-tight syringe.

-

Transfer the solution to the NMR tube.

-

Add the desired volume of deuterated solvent and the internal standard (if used).

-

Seal the NMR tube with the J. Young valve or by flame-sealing under vacuum.

-

2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer equipped with a multinuclear probe is required.

-

Parameters:

-

Nucleus: 19F

-

Temperature: Room temperature (or as desired for specific studies). Temperature stability is crucial.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zgfhigqn' on Bruker instruments for ¹H-decoupled spectra). For quantitative measurements, an inverse-gated decoupling sequence should be used with a sufficient relaxation delay.[1]

-

Decoupling: ¹H decoupling is generally recommended to simplify the spectrum to a single signal for each fluorine environment.

-

Acquisition Time (at): 1 - 2 seconds.

-

Relaxation Delay (d1): 5 x T₁ of the signal of interest for accurate integration. A typical starting value is 10-30 seconds.[1]

-

Number of Scans (ns): Dependent on the concentration of the Grignard reagent. Typically 16 to 128 scans.

-

Referencing: The chemical shifts should be referenced to an external or internal standard with a known chemical shift (e.g., CFCl₃ at 0 ppm).

-

Mandatory Visualizations

Schlenk Equilibrium of this compound

Grignard reagents in solution exist in a dynamic equilibrium known as the Schlenk equilibrium.[2] This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium and a magnesium halide. The position of the equilibrium is influenced by the solvent, temperature, and the nature of the organic and halide substituents.[2] For aryl Grignard reagents in ethereal solvents, the equilibrium generally favors the monomeric RMgX species.[3]

Caption: The Schlenk equilibrium for this compound in solution.

Experimental Workflow for 19F NMR Analysis

The following diagram outlines the critical steps for the successful 19F NMR analysis of an air- and moisture-sensitive compound like this compound.

Caption: Workflow for the 19F NMR analysis of this compound.

References

An In-depth Technical Guide to the Schlenk Equilibrium in 4-Fluorophenylmagnesium Bromide Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Schlenk equilibrium in solutions of 4-Fluorophenylmagnesium bromide (4-FPhMgBr). It details the underlying principles, experimental protocols for characterization, and the influence of various factors on the equilibrium's position. This document is intended to be a valuable resource for professionals working with Grignard reagents in synthetic and process chemistry.

Introduction to the Schlenk Equilibrium

The Schlenk equilibrium, first described by Wilhelm Schlenk, is a fundamental concept in the chemistry of Grignard reagents.[1] It describes a dynamic equilibrium between the organomagnesium halide (RMgX) and its corresponding dialkyl- or diarylmagnesium (R₂Mg) and magnesium halide (MgX₂) species.[1] For this compound, the equilibrium can be represented as follows:

2 (4-FPh)MgBr ⇌ (4-FPh)₂Mg + MgBr₂

The position of this equilibrium is critical as it dictates the concentration of the various magnesium species in solution, which can significantly impact the reactivity, selectivity, and kinetics of Grignard reactions.[2][3] Factors influencing the equilibrium include the nature of the organic group (R), the halide (X), the solvent, and the temperature.[1]

Quantitative Analysis of the Schlenk Equilibrium

| Grignard Reagent (ArMgBr) | Solvent | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹) | Reference |

| [3,5-D₂]PhMgBr | THF | +13.3 | +56 | [4] |

| [3,5-D₂]PhMgBr | 2-MeTHF | -10.6 | -21 | [4] |

| 2,6-Me₂C₆H₃-MgBr | THF | +8.0 | +56 | [4] |

| 2-F₃C−C₆H₄−MgBr | THF | 0.0 | +22 | [4] |

| Cyclopentadienylmagnesium Bromide | Diethyl Ether | -11.5 | 60 | [5] |

Table 1: Thermodynamic parameters for the Schlenk equilibrium of various aryl Grignard reagents. This data provides context for the expected behavior of this compound.

Experimental Protocol: Determination of the Schlenk Equilibrium by Quantitative ¹⁹F NMR Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful non-invasive technique for studying the Schlenk equilibrium.[6] The presence of the fluorine atom in this compound makes ¹⁹F NMR an ideal tool due to its high sensitivity and the large chemical shift dispersion, which often allows for baseline separation of signals from different species.[7][8]

3.1. Materials and Reagents

-

4-Bromofluorobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Deuterated tetrahydrofuran (THF-d₈)

-

Internal standard (e.g., trifluorotoluene)

-

Schlenk line and glassware

-

NMR spectrometer with variable temperature capabilities

3.2. Preparation of this compound Solution

-

All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line.

-

Activate magnesium turnings in a Schlenk flask by heating under vacuum.

-

Add anhydrous THF to the magnesium turnings.

-

Slowly add a solution of 4-bromofluorobenzene in anhydrous THF to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the magnesium is consumed, allow the solution to cool to room temperature. The concentration of the Grignard reagent can be determined by titration.

3.3. NMR Sample Preparation

-

Under an inert atmosphere, transfer a precise volume of the 4-FPhMgBr solution to a pre-dried NMR tube.

-

Add a known amount of a suitable internal standard dissolved in THF-d₈. The internal standard should be inert to the Grignard reagent and have a ¹⁹F signal that does not overlap with the signals of interest.

-

Seal the NMR tube under the inert atmosphere.

3.4. NMR Data Acquisition

-

Acquire ¹⁹F NMR spectra at a series of controlled temperatures (e.g., from room temperature down to -80 °C in 10 °C increments). Low temperatures are often necessary to slow the chemical exchange between the different magnesium species, allowing for the resolution of individual signals.

-

Ensure proper spectrometer calibration and shimming at each temperature.

-

Use a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) to ensure accurate quantification.

3.5. Data Analysis

-

Identify the ¹⁹F NMR signals corresponding to 4-FPhMgBr, (4-FPh)₂Mg, and any unreacted 4-bromofluorobenzene.

-

Integrate the signals of the different species and the internal standard.

-

Calculate the concentration of each species using the following formula: Concentration (Species) = [Integral (Species) / Integral (IS)] * [Concentration (IS)] * [Molar Ratio (IS/Species)]

-

Calculate the equilibrium constant (K) at each temperature: K = [ (4-FPh)₂Mg ] * [ MgBr₂ ] / [ (4-FPh)MgBr ]² (Note: The concentration of MgBr₂ is assumed to be equal to the concentration of (4-FPh)₂Mg)

-

Construct a van 't Hoff plot (ln(K) vs. 1/T) to determine the thermodynamic parameters, enthalpy (ΔH) and entropy (ΔS), of the equilibrium.

Visualizing the Schlenk Equilibrium and Experimental Workflow

4.1. The Schlenk Equilibrium

A diagram illustrating the Schlenk equilibrium for this compound.

4.2. Experimental Workflow for Equilibrium Determination

Workflow for the experimental determination of the Schlenk equilibrium parameters.

Conclusion

The Schlenk equilibrium is a pivotal aspect of Grignard reagent chemistry that directly influences synthetic outcomes. For this compound, quantitative ¹⁹F NMR spectroscopy provides a robust method for elucidating the concentrations of the various magnesium species in solution and for determining the thermodynamic parameters of the equilibrium. While specific data for this particular Grignard reagent is not yet widely published, the experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to conduct their own investigations. A thorough understanding and characterization of the Schlenk equilibrium are essential for the rational design, optimization, and control of chemical processes involving this compound.

References

- 1. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 2. Schlenk-Type Equilibria of Grignard-Analogous Arylberyllium Complexes: Steric Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. db-thueringen.de [db-thueringen.de]

- 5. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. acgpubs.org [acgpubs.org]

Safety and Handling of 4-Fluorophenylmagnesium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 4-Fluorophenylmagnesium bromide, a highly reactive Grignard reagent. Adherence to these protocols is critical for mitigating risks and ensuring the safe and successful execution of reactions involving this compound.

Hazard Identification and Classification

This compound is a hazardous chemical that poses multiple risks. It is typically supplied as a solution in an ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, which contributes significantly to its hazard profile. The primary hazards are associated with its high reactivity, flammability, and corrosivity.[1]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 1 or 2 | H224: Extremely flammable liquid and vapor. / H225: Highly flammable liquid and vapor.[2][3] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[2][3] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. H336: May cause drowsiness or dizziness.[4] |

| Carcinogenicity (Suspected) | 2 | H351: Suspected of causing cancer.[5] |

| Hazardous to the Aquatic Environment (Long-term) | 3 | H412: Harmful to aquatic life with long lasting effects.[3] |

Physical and Chemical Properties

The physical and chemical properties of this compound solutions are largely influenced by the solvent.

| Property | Value |

| Molecular Formula | C₆H₄BrFMg[2][6] |

| Molecular Weight | 199.30 g/mol [6] |

| Appearance | Grayish white to light brown clear solution. |

| Solvent | Typically Tetrahydrofuran (THF) or Diethyl Ether. |

Handling and Storage

Proper handling and storage procedures are paramount to prevent accidents.

Handling:

-

Work under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.[1][7]

-

Ensure all glassware is thoroughly dried to prevent reaction with moisture.[7][8] Flame-drying or oven-drying of glassware is recommended.[7]

-

Use only non-sparking tools and explosion-proof equipment.[2]

-

Ground all metal parts of the equipment to prevent static discharge.[2]

-

Avoid contact with water, moisture, and protic solvents as they will quench the reagent.[1][7]

-

Do not breathe mists or vapors.[2]

-

Wear appropriate personal protective equipment (PPE).[7]

Storage:

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9]

-

Keep containers tightly closed under an inert atmosphere.

-

Store away from incompatible materials such as water, acids, and alcohols.[4]

-

Solutions in diethyl ether may form explosive peroxides upon exposure to air and light and should be dated upon opening and tested periodically.[2][4]

Personal Protective Equipment (PPE)

Adequate personal protective equipment is essential to minimize exposure and prevent injuries.

| PPE Type | Specification |

| Eye/Face Protection | Goggles and a face shield.[2] |

| Skin Protection | Flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile).[7][10] |

| Respiratory Protection | Use in a well-ventilated area such as a fume hood. For larger scale or emergency use, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[2] |

First Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First Aid Measures |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[2][5] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Immediately call a POISON CENTER or doctor/physician.[5] |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor/physician.[2][6] |

Fire Fighting and Accidental Release Measures

Fire Fighting:

-

Suitable Extinguishing Media: Use a Class D fire extinguisher for combustible metals, or a standard dry powder (ABC) extinguisher. Dry sand or soda ash can also be used to smother small fires.[1]

-

Unsuitable Extinguishing Media: DO NOT use water or a carbon dioxide (CO₂) extinguisher, as they will react violently with the Grignard reagent and can exacerbate the fire.[1]

-

Specific Hazards: The reagent is highly flammable and reacts violently with water, releasing flammable gases.[5] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2] Hazardous decomposition products include carbon oxides, hydrogen halides, magnesium oxides, and gaseous hydrogen fluoride.[5]

Accidental Release:

-

Evacuate the area and ensure adequate ventilation.

-

Remove all sources of ignition.[2]

-

For a minor spill in a fume hood, cover with a non-combustible absorbent material like dry sand or soda ash.[1] Do not use combustible materials like paper towels.[1]

-

For a major spill, evacuate the laboratory and seek emergency assistance.[1]

-

Do not allow the spilled material to come into contact with water.[2]

Experimental Protocols

General Handling of Grignard Reagents:

-

Apparatus Setup: Assemble flame-dried or oven-dried glassware under a positive pressure of an inert gas (nitrogen or argon).[7] This typically includes a three-neck flask equipped with a condenser, an addition funnel, and an inert gas inlet.[1]

-

Solvent and Reagent Transfer: Use anhydrous solvents. Transfer the Grignard reagent solution via a syringe or cannula under a positive pressure of inert gas.[11]

-

Reaction Conditions: The formation of Grignard reagents is exothermic, and an ice-water bath should be readily available to control the reaction temperature.[8]

-

Precipitate Handling: If a precipitate forms in the solution, especially in cold conditions, it can be redispersed by gently shaking the bottle. For larger amounts of precipitate, the bottle can be warmed in a water bath at around 40°C, taking care to manage the volatilization of the solvent upon opening.

Quenching Protocol for Unreacted Grignard Reagents:

A critical step after the completion of a reaction is the safe quenching of any unreacted Grignard reagent. The high reactivity of these compounds necessitates a slow and controlled process.

-

Cooling: Cool the reaction mixture to 0°C in an ice-water bath. This helps to moderate the exothermic quenching reaction.[12][13]

-

Quenching Agent: A variety of quenching agents can be used, with the choice often depending on the sensitivity of the reaction products.

-

Saturated Aqueous Ammonium Chloride (NH₄Cl): This is a milder quenching agent, often preferred for sensitive substrates as the reaction is less exothermic than with water or dilute acids.[1]

-

Slow Addition of Water: With vigorous stirring, add water dropwise.[12] Be aware of a potential induction period before the reaction becomes highly exothermic.[12]

-

Dilute Acid (e.g., 10% Sulfuric Acid or 1 M HCl): Add dropwise and very slowly until the vigorous reaction subsides.[12][14] This is often used to dissolve magnesium salts formed during the reaction.[12]

-

-

Procedure: a. While maintaining cooling and vigorous stirring, slowly add the chosen quenching agent dropwise to the reaction mixture. b. A significant exotherm will be observed. The rate of addition should be controlled to keep the reaction temperature in check. c. Continue the slow addition until the vigorous reaction ceases. d. Allow the mixture to stir for a period (e.g., 20 minutes to an hour) to ensure all the Grignard reagent has been quenched and any magnesium salts are dissolved.[12]

Visualizations

Caption: A logical workflow for the safe handling of Grignard reagents.

Caption: A detailed workflow for safely quenching a Grignard reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. fishersci.es [fishersci.es]

- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. capotchem.cn [capotchem.cn]

- 7. smart.dhgate.com [smart.dhgate.com]

- 8. quora.com [quora.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. acs.org [acs.org]

- 11. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rroij.com [rroij.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to 4-Fluorophenylmagnesium Bromide for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, suppliers, and key applications of 4-Fluorophenylmagnesium bromide, a critical reagent in modern organic synthesis.

Introduction

This compound is a Grignard reagent of significant interest in the pharmaceutical and chemical research sectors. Its utility as a nucleophilic source of the 4-fluorophenyl group makes it an indispensable tool for the formation of carbon-carbon bonds. This technical guide provides a detailed overview of its commercial availability, key suppliers, and common applications, with a focus on providing researchers, scientists, and drug development professionals with the practical information needed for its procurement and use.

Commercial Availability and Supplier Overview

This compound is readily available from a variety of chemical suppliers, primarily as a solution in anhydrous solvents to ensure its stability and reactivity. The most common formulations are 1.0 M and 2.0 M solutions in tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O).

The selection of a supplier may depend on factors such as the required quantity, concentration, solvent, and purity, as well as lead times and cost. Below is a comparative summary of offerings from prominent suppliers.

Table 1: Commercial Suppliers and Product Specifications for this compound

| Supplier | Product Name | CAS Number | Molecular Formula | Concentration | Solvent | Package Sizes |

| Sigma-Aldrich | This compound solution | 352-13-6 | C₆H₄BrFMg | 1.0 M | THF | 100 mL, 800 mL, 4 x 25 mL |

| This compound solution | 352-13-6 | C₆H₄BrFMg | 2.0 M | Diethyl ether | 100 mL | |

| Fisher Scientific | This compound, 0.8M solution in THF | 352-13-6 | C₆H₄BrFMg | 0.8 M | THF | - |

| This compound, 2M solution in diethyl ether | 352-13-6 | C₆H₄BrFMg | 2.0 M | Diethyl ether | - | |

| Synthonix | This compound, 1.0 M in THF | 352-13-6 | C₆H₄BrFMg | 1.0 M | THF | 50 mL, 100 mL |

| Tokyo Chemical Industry (TCI) | This compound (ca. 19% in Tetrahydrofuran, ca. 1.0mol/L) | 352-13-6 | C₆H₄BrFMg | ~1.0 M | THF | 25 mL, 100 mL, 500 mL |

| Scimplify | 4-Fluorophenyl Magnesium Bromide Series | 352-13-6 | C₆H₄BrFMg | - | - | Bulk quantities |

| Azeocryst Organics Pvt. Ltd. | 4-fluorophenyl Magnesium Bromide In Tetrahydrofuran 1M Solution | 352-13-6 | C₆H₄BrFMg | 1.0 M | THF | - |

| Novaphene Specialities Private Limited | 4-Fluorophenyl Magnesium Bromide 1.0 M in THF | 352-13-6 | C₆H₄BrFMg | 1.0 M | THF | 1 kg, 50 kg, 200 kg |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 199.30 g/mol [1][2][3] |

| Density (1.0 M in THF) | 1.021 g/mL at 25 °C[3] |

| Density (2.0 M in Diethyl Ether) | 1.043 g/mL at 25 °C[2] |

| Flash Point (1.0 M in THF) | -20 °C (-4.0 °F) - closed cup[3][4] |

| Flash Point (2.0 M in Diethyl Ether) | -40 °C (-40.0 °F) - closed cup[2] |

| Appearance | Clear, light brown to golden orange solution[5] |

Experimental Protocols

This compound is a versatile reagent employed in various synthetic transformations. Below are detailed methodologies for its preparation and a key application in pharmaceutical synthesis.

In-Situ Preparation of this compound

For applications requiring freshly prepared Grignard reagent, the following protocol can be adapted. This procedure should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware to prevent quenching of the reagent.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran

-

Iodine crystal (as an initiator)

-

Flame-dried round-bottom flask with a reflux condenser and a dropping funnel

Procedure:

-

Place magnesium turnings (1.1 to 1.2 molar equivalents relative to the aryl halide) in the flame-dried round-bottom flask under an inert atmosphere.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene (1.0 equivalent) in the anhydrous solvent.

-

Add a small portion of the 1-bromo-4-fluorobenzene solution to the magnesium turnings. The reaction is typically initiated by gentle warming, and the disappearance of the iodine color and the formation of a cloudy, grayish solution indicates the start of the reaction.

-

Once the reaction has initiated, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete consumption of the magnesium.

-

The resulting solution of this compound is then ready for use in subsequent reactions.

Application in the Synthesis of Paroxetine (B1678475)

A significant application of this compound is in the synthesis of Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI).[6] The Grignard reagent is used to introduce the 4-fluorophenyl group to a piperidine (B6355638) precursor.[7]

Illustrative Grignard Reaction Step in Paroxetine Synthesis: [7]

-

Under an inert nitrogen atmosphere, a solution of this compound (2 equivalents) in diethyl ether is cooled to a low temperature (e.g., -10 to -5 °C).

-

A solution of arecoline (B194364) (1 equivalent) in a suitable anhydrous solvent, such as toluene, is added dropwise to the stirred Grignard reagent solution.

-

The reaction mixture is stirred for 1-2 hours at this low temperature.

-

The reaction is then quenched by the careful addition of an aqueous acid solution (e.g., HCl).

-

The resulting product, 1-methyl-4-(4-fluorophenyl)piperidine-3-carboxylic acid methyl ester, is then isolated and carried forward in the synthesis.[8]

Mandatory Visualizations

Logical Workflow for Supplier Selection

The following diagram illustrates a logical workflow for researchers to select a suitable supplier for this compound.

Caption: Supplier Selection Workflow for this compound.

Safety and Handling

This compound is a highly reactive and hazardous substance. It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier before handling.[7] Key safety considerations include:

-

Flammability: The reagent is typically supplied in highly flammable solvents like THF and diethyl ether. It should be handled away from ignition sources.[7][8]

-

Reactivity with Water: Grignard reagents react violently with water and protic solvents. All handling must be done under anhydrous conditions.[7]

-

Corrosivity: It can cause severe skin burns and eye damage.[7][8]

-

Storage: Store under an inert atmosphere, away from heat and moisture. Some formulations may form explosive peroxides upon prolonged storage.[7]

Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and gloves, must be worn at all times when handling this reagent. All work should be conducted in a well-ventilated fume hood.

References

- 1. WO2001029032A1 - Process for the preparation of paroxetine - Google Patents [patents.google.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. bohr.winthrop.edu [bohr.winthrop.edu]

- 4. rsc.org [rsc.org]

- 5. This compound | 352-13-6 | TCI AMERICA [tcichemicals.com]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. benchchem.com [benchchem.com]

- 8. Paroxetine, NNC-20-7051, BRL-29060, FG-7051-药物合成数据库 [drugfuture.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Fluorophenylmagnesium Bromide from 4-Bromofluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4-Fluorophenylmagnesium bromide, a critical Grignard reagent in organic synthesis, particularly in the development of pharmaceuticals. The synthesis from 4-bromofluorobenzene is outlined with procedures for using both tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) as solvents. This application note includes comprehensive experimental details, safety precautions, methods for determining reagent concentration, and a comparison of reaction conditions to guide researchers in achieving optimal yields and purity.

Introduction

This compound is a versatile organometallic reagent widely employed in carbon-carbon bond formation reactions. Its utility is prominent in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. The successful and reproducible preparation of this Grignard reagent is paramount for subsequent synthetic steps. This document outlines reliable methods for its synthesis, characterization, and handling.

Data Presentation

Table 1: Reagent Quantities and Reaction Conditions

| Parameter | Protocol 1: THF | Protocol 2: Diethyl Ether |

| Starting Material | 4-Bromofluorobenzene | 4-Bromofluorobenzene |

| Molar Equivalence (vs. Mg) | 0.95 - 1.0 | 0.91 |

| Magnesium Turnings | 1.05 - 1.1 equivalents | 1.0 equivalents |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Diethyl Ether (Et₂O) |

| Initiator | Iodine (catalytic amount) | Iodine (catalytic amount) or Ultrasound |

| Reaction Temperature | Reflux (65-70 °C)[1] | Reflux (34-35 °C) |

| Reaction Time | 1 - 2 hours[1] | 1 - 2 hours |

| Appearance | Clear to turbid, yellow to brown solution | Golden orange transparent solution[2] |

Table 2: Product Characterization and Yield

| Parameter | Protocol 1: THF | Protocol 2: Diethyl Ether |

| Typical Concentration | ~1.0 M[3] | ~0.9 M to 2.0 M[2][4] |

| Reported Yield | High conversion, typically used in-situ | ~91% (based on titration)[2] |

| Titration Method | Titration with sec-butanol using 1,10-phenanthroline (B135089) indicator | Titration with menthol (B31143) and 1,10-phenanthroline indicator |

| Storage | Under inert atmosphere (Nitrogen or Argon), protected from light[1] | Under inert atmosphere (Nitrogen or Argon) |

Experimental Protocols

General Safety Precautions

Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and appropriate gloves, must be worn. All glassware must be rigorously dried in an oven or by flame-drying under an inert atmosphere to exclude moisture. The reaction is exothermic and requires careful temperature control; an ice bath should be readily available.[5][6]

Protocol 1: Synthesis in Tetrahydrofuran (THF)

This protocol is adapted from established procedures for Grignard reagent formation in THF.[1]

Materials:

-

4-Bromofluorobenzene (e.g., 36.7 g, 0.21 mol)

-

Magnesium turnings (e.g., 5.3 g, 0.22 mol)

-

Anhydrous Tetrahydrofuran (THF) (e.g., 200 mL)

-

Iodine (a few crystals)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and nitrogen/argon inlet.

Procedure:

-

Apparatus Setup: Assemble the flame-dried three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the system is under a positive pressure of dry nitrogen or argon.

-

Magnesium Activation: Place the magnesium turnings and a few crystals of iodine in the flask. Gently warm the flask with a heat gun until violet iodine vapors are observed. This helps to activate the magnesium surface. Cool the flask to room temperature.

-

Initial Reagent Addition: Add approximately 20 mL of anhydrous THF to the flask. Prepare a solution of 4-bromofluorobenzene in 180 mL of anhydrous THF in the dropping funnel.

-

Initiation: Add a small portion (approx. 10-15 mL) of the 4-bromofluorobenzene solution to the magnesium suspension. The reaction is initiated when the brownish color of the iodine disappears and a gentle reflux is observed. If the reaction does not start, gentle warming may be applied.

-

Reagent Addition: Once the reaction has initiated, add the remaining 4-bromofluorobenzene solution dropwise from the dropping funnel at a rate that maintains a steady reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, cool the flask with an ice-water bath.

-

Completion: After the addition is complete, continue to stir the mixture and maintain reflux using a heating mantle for an additional 1-2 hours to ensure complete reaction.[1]

-

Cooling and Storage: Cool the resulting Grignard solution to room temperature. The solution is now ready for use or can be transferred via cannula to a dry, inert-atmosphere storage vessel.

Protocol 2: Synthesis in Diethyl Ether (Et₂O)

This protocol is based on a literature procedure for the synthesis of this compound in diethyl ether.[2]

Materials:

-

4-Bromofluorobenzene (e.g., 7.05 g, 40.3 mmol)

-

Magnesium turnings (e.g., 1.08 g, 44.35 mmol)

-

Anhydrous Diethyl Ether (40 mL)

-

Initiator: Iodine crystal or access to an ultrasound bath.

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and argon inlet.

Procedure:

-

Apparatus Setup: Flame-dry a three-neck round-bottom flask containing a magnetic stir bar and magnesium turnings under a stream of argon. Assemble the flask with a reflux condenser and a dropping funnel, maintaining a positive argon atmosphere.

-

Solvent Addition: Add 40 mL of anhydrous diethyl ether to the flask.

-

Initiation: With vigorous stirring, add a solution of 4-bromofluorobenzene in diethyl ether dropwise. Initiation can be achieved by adding a small crystal of iodine or by placing the flask in an ultrasound device.[2]

-

Reagent Addition: Once the reaction has started, continue the dropwise addition of the 4-bromofluorobenzene solution at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, stir the reaction mixture at room temperature for 20 minutes, then heat to reflux for an additional 30 minutes.[2]

-

Cooling and Storage: Cool the "golden orange transparent Grignard solution" to room temperature.[2] The solution can be used directly or stored under an inert atmosphere.

Determination of Grignard Reagent Concentration by Titration

Accurate determination of the Grignard reagent concentration is crucial for stoichiometric control in subsequent reactions. A common method involves titration against a standard solution of an alcohol in the presence of an indicator.[6][7]

Materials:

-

Sample of the prepared this compound solution.

-

Anhydrous THF.

-

Standard solution of sec-butanol in anhydrous THF (e.g., 1.0 M).

-

1,10-Phenanthroline (indicator).

-

Dry glassware (burette, flask, syringes).

Procedure:

-

To a dry flask under an inert atmosphere, add a small amount (1-2 mg) of 1,10-phenanthroline and dissolve it in anhydrous THF (e.g., 5 mL).

-

Add a precisely measured volume (e.g., 1.0 mL) of the this compound solution to the flask. The solution should turn a distinct color (e.g., rust-red or violet).[5]

-

Titrate this solution with the standardized sec-butanol solution until the color disappears, indicating the endpoint.

-

Calculate the molarity of the Grignard reagent based on the volume of the titrant used.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Solvent Selection Logic

Caption: Key considerations for solvent selection in this Grignard synthesis.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. Synthonix, Inc > Grignards and Zincs > 352-13-6 | this compound, 1.0 M in THF [synthonix.com]

- 4. 377371000 [thermofisher.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. A Convenient Method for Determining the Concentration of Grignard Reagents | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Grignard Reaction of 4-Fluorobromobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of 4-fluorophenylmagnesium bromide, a critical Grignard reagent in organic synthesis, from 4-fluorobromobenzene. The protocol emphasizes safety, reaction optimization, and proper handling techniques. This Grignard reagent is a versatile intermediate for the formation of carbon-carbon bonds, finding extensive application in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] The following sections detail the necessary reagents, equipment, step-by-step procedure, and safety precautions.

Introduction

The Grignard reaction, discovered by Victor Grignard in 1900, is a fundamental organometallic reaction that involves the reaction of an organohalide with magnesium metal to form an organomagnesium halide, known as a Grignard reagent.[2] These reagents are highly reactive and serve as potent nucleophiles and strong bases, making them invaluable for the formation of new carbon-carbon bonds.[2][4] this compound, derived from 4-fluorobromobenzene, is a particularly useful Grignard reagent in medicinal chemistry and drug development due to the prevalence of the fluorophenyl moiety in biologically active compounds.[1][5] The protocol herein describes a reliable method for the synthesis of this important intermediate.

Data Presentation

| Reagent/Parameter | Value | Moles (mmol) | Reference |

| 4-Fluorobromobenzene | 8.75 g | 50 | [5] |

| Magnesium Turnings | 1.34 g | 55 | [5] |

| Anhydrous Tetrahydrofuran (B95107) (THF) | 50 mL | - | [5] |

| Iodine | 1 crystal | - | [5] |

| Reaction Conditions | |||

| Atmosphere | Anhydrous Nitrogen or Argon | - | [6][7] |

| Initiation | Gentle heating or addition of a seed crystal of pre-formed Grignard reagent | - | [6][8] |

| Temperature | Maintain gentle reflux | - | [9] |

| Reaction Time (after addition) | 20 minutes at room temperature, then reflux | - | [9] |

| Product | |||

| This compound | ~1.0 M solution in THF | ~40.32 (example) | [9][10] |

Experimental Protocol

Materials and Reagents

-

4-Fluorobromobenzene (C₆H₄BrF)[5]

-

Magnesium turnings (Mg)[5]

-

Anhydrous Tetrahydrofuran (THF)[5]

-

Iodine (I₂) crystal[5]

-

Nitrogen or Argon gas, dry[6]

-

Standard Schlenk line or equivalent inert atmosphere setup[7]

-

Three-necked round-bottom flask[7]

-

Reflux condenser[7]

-

Dropping funnel[5]

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice-water bath[11]

Procedure

1. Apparatus Setup and Preparation:

-

All glassware must be thoroughly cleaned, dried in an oven (at least 120°C for several hours), and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[6][11][12]

-

The apparatus consists of a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel.[5][7]

2. Grignard Reagent Formation:

-

Place the magnesium turnings (1.34 g, 55 mmol) in the reaction flask.[5]

-

Add a single crystal of iodine to the flask. The iodine helps to activate the magnesium surface.[5]

-

In the dropping funnel, prepare a solution of 4-fluorobromobenzene (8.75 g, 50 mmol) in 20 mL of anhydrous THF.[5]

-

Add a small amount (a few milliliters) of the 4-fluorobromobenzene solution to the magnesium turnings.

-

Initiate the reaction by gently warming the flask with a heat gun or in a warm water bath. The disappearance of the iodine color and the appearance of a cloudy or bubbling solution indicates the start of the reaction.[4] If the reaction does not start, adding a small "seed crystal" of previously prepared Grignard reagent can be effective.[6]

-

Once the reaction has initiated, add the remaining 4-fluorobromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[9] The formation of the Grignard reagent is exothermic, so an ice-water bath should be kept ready to control the reaction rate if it becomes too vigorous.[11]

-

After the addition is complete, stir the mixture at room temperature for 20 minutes, and then gently reflux for an additional 30-60 minutes to ensure complete reaction.[9]

-

The resulting grayish-brown solution is the this compound Grignard reagent, which can be used directly for subsequent reactions. The concentration is approximately 1.0 M in THF.[10]

Safety Precautions

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by water. All glassware and solvents must be scrupulously dry.[6][11][12]

-

Inert Atmosphere: The reaction must be carried out under an inert atmosphere of nitrogen or argon to prevent reaction with oxygen.[6][7]

-

Flammability: Ethereal solvents like THF are highly flammable. Ensure there are no open flames or spark sources in the vicinity.[7][11] Work in a well-ventilated fume hood.[6]

-

Exothermic Reaction: The formation of the Grignard reagent is exothermic and can become vigorous. Controlled addition of the alkyl halide and having an ice bath ready are crucial to prevent a runaway reaction.[11][13]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (such as nitrile gloves).[6][7]

Mandatory Visualization

References

- 1. hopemaxchem.com [hopemaxchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound 1.0M tetrahydrofuran 352-13-6 [sigmaaldrich.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. benchchem.com [benchchem.com]

- 6. smart.dhgate.com [smart.dhgate.com]

- 7. dchas.org [dchas.org]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. This compound | 352-13-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. quora.com [quora.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. acs.org [acs.org]